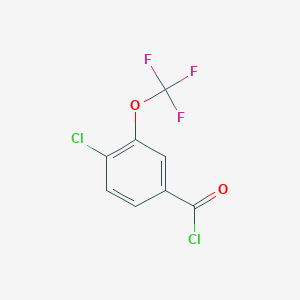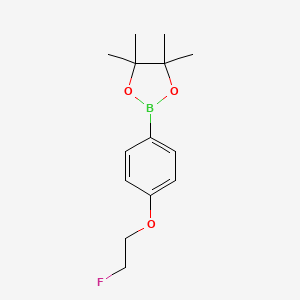
4-Chloro-3-(trifluoromethoxy)benzoyl chloride
描述
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O2. It is a clear, colorless liquid used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and trifluoromethoxy groups, making it valuable in various chemical reactions and industrial applications .
作用机制
Target of Action
This compound is an organic building block, often used in chemical synthesis . The specific targets would depend on the context of its use in a particular synthetic pathway.
Action Environment
The action of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and selectivity of the reactions it participates in.
生化分析
Biochemical Properties
4-Chloro-3-(trifluoromethoxy)benzoyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, which are essential in organic synthesis . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of reactive intermediates, which further participate in biochemical pathways . These interactions are vital for the compound’s role in biochemical processes, influencing its reactivity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to form covalent bonds with target molecules is crucial for its biochemical activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions are fundamental to the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical activities . Additionally, the long-term exposure of cells to the compound can result in adaptive responses, altering cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported across cell membranes by active transport mechanisms, leading to its distribution in various cellular compartments. These interactions are vital for the compound’s overall function and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-3-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is conducted under reflux conditions, where the benzoic acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. The use of continuous flow reactors and automated systems ensures efficient production with high yields and purity. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the output and minimize by-products .
化学反应分析
Types of Reactions: 4-Chloro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 4-Chloro-3-(trifluoromethoxy)benzoyl group into aromatic compounds.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 4-Chloro-3-(trifluoromethoxy)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions to facilitate the acylation reaction.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used for hydrolysis reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Aromatic Ketones: Resulting from Friedel-Crafts acylation.
4-Chloro-3-(trifluoromethoxy)benzoic acid: Produced through hydrolysis.
科学研究应用
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
相似化合物的比较
4-(Trifluoromethoxy)benzoyl chloride: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-3-(trifluoromethyl)benzoyl chloride: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, affecting its chemical properties and reactivity.
Uniqueness: 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
属性
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(7(10)14)3-6(5)15-8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDQZTVJVDRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252717 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-55-6 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















